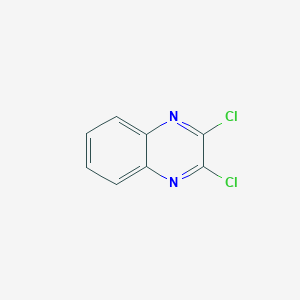

2,3-Dichloroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSSDDOTEZKOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025013 | |

| Record name | 2,3-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992) | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 167 °F (NTP, 1992) | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2213-63-0 | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dichloroquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2TXX4YAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

304 to 307 °F (NTP, 1992) | |

| Record name | 2,3-DICHLOROQUINOXALINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Synthetic Versatility of 2,3-Dichloroquinoxaline: A Technical Guide for Researchers

An In-depth Exploration of a Privileged Scaffold in Organic Synthesis

Introduction: 2,3-Dichloroquinoxaline (DCQX) is a heterocyclic compound that has emerged as a cornerstone in modern organic synthesis. Its utility lies in the two reactive chlorine atoms attached to the pyrazine (B50134) ring of the quinoxaline (B1680401) scaffold. These chlorine atoms serve as versatile handles for a wide array of chemical transformations, making DCQX a highly sought-after starting material for the synthesis of a diverse range of functionalized quinoxaline derivatives. Quinoxaline and its derivatives are of significant interest in medicinal chemistry, materials science, and agrochemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Synthetic Applications

The synthetic utility of this compound primarily revolves around two main types of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoxaline core, enabling the generation of large and diverse chemical libraries for drug discovery and other applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring in quinoxaline makes the chlorine atoms at the 2- and 3-positions susceptible to nucleophilic attack. This allows for the facile displacement of one or both chlorine atoms by a variety of nucleophiles, including amines, phenols, thiols, and others. The stepwise nature of this substitution allows for the synthesis of both mono- and di-substituted quinoxalines with a high degree of control.[2][3]

Data Presentation: SNAr Reactions of this compound

The following tables summarize representative examples of SNAr reactions with various nucleophiles, highlighting the reaction conditions and corresponding yields.

Table 1: Reactions with N-Nucleophiles [4][5]

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (B41778) | K₂CO₃ | DMF | 100 | 6 | 85 |

| 4-Methoxyaniline | Et₃N | DMSO | 110 | 5 | 92 |

| Morpholine | DIPEA | NMP | 90 | 8 | 88 |

| Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 |

Table 2: Reactions with O-Nucleophiles [4][5]

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 120 | 12 | 78 |

| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 130 | 10 | 85 |

| 4-Nitrophenol | K₂CO₃ | DMF | 110 | 16 | 72 |

Table 3: Reactions with S-Nucleophiles [4]

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | rt | 4 | 94 |

| 4-Chlorothiophenol | NaH | THF | rt | 3 | 91 |

| 4-Methylthiophenol | K₂CO₃ | DMF | rt | 5 | 96 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have further expanded the synthetic utility of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a diverse array of aryl, heteroaryl, and amino substituents.

Data Presentation: Cross-Coupling Reactions of this compound

Table 4: Suzuki-Miyaura Coupling Reactions [2]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75 |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 |

| 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 77 |

Table 5: Buchwald-Hartwig Amination Reactions [6][7]

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 12 | 85 |

| Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | reflux | 6 | 94 |

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. By reacting DCQX with binucleophilic reagents, such as 1,2-diamines, new rings can be annulated onto the quinoxaline core, leading to complex polycyclic structures with potential biological activity. For instance, the reaction with o-phenylenediamine (B120857) can lead to the formation of pyrazino[2,3-b]quinoxalines.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 2-(Arylamino)quinoxalines via SNAr Reaction[5]

Materials:

-

This compound

-

Substituted aniline (1.2 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMF (10 mL).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-3-substituted-quinoxaline[9][10]

Materials:

-

2-Chloro-3-substituted-quinoxaline (1.0 equivalent)

-

Arylboronic acid (1.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (B91453)/Water (4:1)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloro-3-substituted-quinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 90-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-3-substituted-quinoxaline[6][11]

Materials:

-

2-Chloro-3-substituted-quinoxaline (1.0 equivalent)

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-3-substituted-quinoxaline (1.0 equiv.), the desired amine (1.2 equiv.), and NaOtBu (1.5 equiv.).

-

In a separate vial, weigh out Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) and add them to the Schlenk tube.

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Biological Signaling Pathways and Quinoxaline Derivatives

Many quinoxaline derivatives synthesized from this compound have shown potent inhibitory activity against key enzymes involved in cellular signaling pathways, particularly those implicated in cancer.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[1][9] These inhibitors typically act by competing with ATP for the binding site on the kinase domain of these enzymes.[1]

Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers. Quinoxaline-based molecules have been developed as potent and selective c-Met kinase inhibitors.[10][11]

Caption: Simplified c-Met signaling pathway showing inhibition by quinoxaline derivatives.

Conclusion

This compound has proven to be an exceptionally versatile and valuable building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a powerful platform for the construction of a vast array of functionalized quinoxaline derivatives. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors, underscore the importance of this compound in the development of novel therapeutic agents. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the continued exploration of this privileged scaffold.

References

- 1. rjptonline.org [rjptonline.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. rjptonline.org [rjptonline.org]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.vensel.org [pubs.vensel.org]

The Role of 2,3-Dichloroquinoxaline as a Versatile Chemical Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, has established them as a focal point in medicinal chemistry.[3][4][5] At the heart of synthesizing a diverse library of these molecules is 2,3-dichloroquinoxaline (DCQX), a highly versatile and reactive chemical intermediate.[6][7] This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical reactivity, and pivotal role as a building block in the development of novel pharmaceuticals and materials.

Introduction to this compound

This compound (CAS No: 2213-63-0) is an aromatic heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, with two reactive chlorine atoms at the C2 and C3 positions.[6][8] These chlorine atoms act as excellent leaving groups, making the molecule a prime substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[3][7] This reactivity allows for the controlled, stepwise introduction of a vast array of functional groups, enabling the synthesis of both symmetrical and asymmetrical 2,3-disubstituted quinoxalines.[1][7] The accessibility and versatility of DCQX have made it an indispensable scaffold in modern organic synthesis and drug discovery.[4][9]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for reaction setup, monitoring, and product characterization.

| Property | Value | References |

| Molecular Formula | C₈H₄Cl₂N₂ | [8] |

| Molecular Weight | 199.04 g/mol | [8] |

| Appearance | Off-white to yellow solid/needles | [8][10] |

| Melting Point | 152-154 °C | |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [10] |

| ¹H NMR (CDCl₃) | δ 8.07-8.02 (m, 2H), 7.85-7.80 (m, 2H) | [8] |

| ¹³C NMR (CDCl₃) | δ 143.3, 140.9, 131.6, 127.8 | [8] |

| SMILES String | Clc1nc2ccccc2nc1Cl | |

| InChI Key | SPSSDDOTEZKOOV-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for preparing this compound is the chlorination of quinoxaline-2,3(1H,4H)-dione.[1] The dione (B5365651) precursor is readily synthesized through the condensation of o-phenylenediamine (B120857) with oxalic acid.[1][11]

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from Quinoxaline-2,3(1H,4H)-dione

This protocol describes a common laboratory-scale synthesis using phosphorus oxychloride (POCl₃).[1][8]

Materials:

-

Quinoxaline-2,3(1H,4H)-dione (5.00 g)

-

Phosphorus oxychloride (POCl₃, 20 mL)

-

Ice-cold water

-

Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g) in a round-bottom flask, add phosphorus oxychloride (20 mL).[1]

-

Heat the mixture to reflux at 100 °C for 3 hours.[1][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, carefully distill off the excess POCl₃ under a vacuum.[1]

-

Allow the reaction mixture to cool, then quench by slowly pouring it into ice-cold water.[1][8]

-

An off-white solid will precipitate. Collect the solid product by vacuum filtration.[1]

-

Wash the solid with cold water and dry under vacuum to yield this compound. A typical yield is around 92%.[8]

Chemical Reactivity: A Gateway to Functionalization

The electron-withdrawing nature of the pyrazine nitrogen atoms activates the C2 and C3 positions, making the chlorine atoms highly susceptible to displacement by nucleophiles.[6][12] This high reactivity is the cornerstone of DCQX's utility as a building block.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction type for DCQX, allowing for the direct formation of C-N, C-O, and C-S bonds without the need for a metal catalyst.[7][9] The reaction can be controlled to achieve either mono- or di-substitution, providing access to a vast chemical space.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. benchchem.com [benchchem.com]

The Chemistry and Application of Nucleophilic Aromatic Substitution on Quinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) scaffolds are a cornerstone in medicinal chemistry and materials science, recognized for their privileged structure and wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The functionalization of the quinoxaline core is paramount for modulating these activities and pioneering new therapeutic agents. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for the derivatization of the electron-deficient quinoxaline ring system. This guide provides an in-depth exploration of SNAr on quinoxalines, focusing on reaction mechanisms, experimental protocols, and applications in drug discovery, particularly in the context of kinase inhibition.

The quinoxaline ring system, comprising a fused benzene (B151609) and pyrazine (B50134) ring, is inherently electron-deficient. This characteristic makes it susceptible to nucleophilic attack, especially at the C-2 and C-3 positions of the pyrazine ring. The presence of a good leaving group, typically a halogen atom, at these positions activates the ring for SNAr, enabling the facile displacement by a diverse array of nucleophiles.[1] This reactivity profile allows for the systematic modification of the quinoxaline scaffold, which is crucial for structure-activity relationship (SAR) studies in the development of novel drugs.[1]

Mechanism of Nucleophilic Aromatic Substitution on Quinoxalines

The SNAr reaction on a halo-quinoxaline proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atoms of the pyrazine ring, which play a crucial role in stabilizing the intermediate. In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.

The electron-withdrawing nature of the pyrazine ring is a key factor in activating the quinoxaline system towards nucleophilic attack. This effect can be further enhanced by the presence of additional electron-withdrawing groups on the quinoxaline core. Conversely, electron-donating groups can deactivate the ring towards SNAr.

References

2,3-Dichloroquinoxaline: A Cornerstone Precursor for Advanced Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroquinoxaline (DCQX) is a highly versatile and pivotal building block in the realm of organic and medicinal chemistry.[1] Identified by its CAS number 2213-63-0, this aromatic compound, featuring a quinoxaline (B1680401) core strategically substituted with two reactive chlorine atoms, serves as an exceptional precursor for a vast array of complex heterocyclic structures.[2][3] The electron-deficient nature of the pyrazine (B50134) ring, combined with the labile chlorine atoms at the C2 and C3 positions, makes DCQX an ideal electrophilic partner for a multitude of synthetic transformations.[4]

The primary reactivity of DCQX is dominated by two main pathways: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[1][5] These methodologies allow for the controlled and often selective introduction of a wide range of functional groups, enabling the construction of mono- or di-substituted quinoxalines, as well as intricate fused polycyclic systems.[6] The resulting quinoxaline derivatives are of significant interest due to their prevalence in pharmacologically active agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the synthetic utility of DCQX, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key reaction pathways.

Core Synthetic Pathways

The synthetic versatility of this compound is primarily exploited through two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These pathways provide robust and flexible methods for C-N, C-O, C-S, and C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a fundamental reaction for functionalizing DCQX. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the C2 and C3 positions, facilitating the displacement of the chlorine atoms by a wide range of nucleophiles.[7] This type of transformation typically proceeds without the need for a metal catalyst, making it highly valuable for both industrial and pharmaceutical applications.[1][8] The reaction can often be controlled to yield either mono- or di-substituted products by tuning the reaction conditions or stoichiometry of the nucleophile.[1]

dot

Caption: General workflow for SNAr reactions on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-N bond formation, significantly expanding the synthetic utility of DCQX.[5][9] Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of aryl, vinyl, and alkynyl groups, respectively.[5] These reactions proceed via a catalytic cycle involving a palladium catalyst, which typically cycles between Pd(0) and Pd(II) oxidation states through steps of oxidative addition, transmetalation, and reductive elimination.[10]

dot

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Product Class | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-3-chloroquinoxaline | Varies | Good | [1] |

| Alkyl/Aryl Amines | 2-(N-substituted-amino)-3-chloroquinoxalines | Base (e.g., TEA), Solvent (e.g., Ethanol) | 70-95 | [1][7] |

| Hydrazine (B178648) Hydrate (B1144303) | 2-Chloro-3-hydrazinylquinoxaline (B1333903) | Ethanol, Reflux | 85-90 | [11] |

| Phenols/Alkoxides | 2-Chloro-3-phenoxy/alkoxy-quinoxalines | Base (e.g., K2CO3), Solvent (e.g., DMF) | Good | [1] |

| Thiols/Thiolates | 2-Chloro-3-(alkyl/arylthio)-quinoxalines | Base (e.g., NaH), Solvent (e.g., THF) | 80-92 | [8] |

| Sodium Hydrogen Sulfide | Quinoxaline-2,3(1H,4H)-dithione | Ethanol, Reflux | 86 | [11] |

| o-Phenylenediamine | Benzo[1′,2′]imidazo[4,5-b]quinoxaline | Melting reagents together | Good | [1] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxaline (B48734) Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Class | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-quinoxalines | 45-90 | [12] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / TEA | 2-Alkynyl-quinoxalines | Good to Excellent | [5] |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 2-Alkenyl-quinoxalines | High | [5] |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / NaOtBu | 2-Amino-quinoxalines | High | [9][12] |

Synthesis of Fused Heterocyclic Systems

DCQX is an excellent starting material for the synthesis of fused polycyclic heterocycles, which are often scaffolds for potent biological agents.

Synthesis of[1][2][6]Triazolo[4,3-a]quinoxalines

This class of compounds is readily synthesized from DCQX. The reaction typically involves an initial nucleophilic substitution with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline. This intermediate is then cyclized, for example, by heating with triethyl orthoformate, to yield the triazoloquinoxaline core structure.[11] This core can be further functionalized.[11][13]

dot

Caption: Synthesis of the[1][2][6]triazolo[4,3-a]quinoxaline core.

Synthesis of Pyrazolo[3,4-b]quinoxalines

Pyrazolo[3,4-b]quinoxalines are another important class of fused heterocycles synthesized from DCQX. The pathway involves the reaction of DCQX with hydrazine, followed by a cyclization step, often with a 1,3-dicarbonyl compound like acetylacetone, to form the pyrazole (B372694) ring fused to the quinoxaline system.[1]

dot

Caption: Synthesis of a pyrazolo[3,4-b]quinoxaline derivative.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations starting from this compound.

Protocol 1: General Procedure for SNAr of this compound with an Amine (Mono-substitution)

This protocol is adapted from procedures for synthesizing asymmetrically substituted quinoxalines.[7]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired primary or secondary amine (1.0-1.2 eq).

-

Base Addition: Add a base, typically triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with water, and dry. Alternatively, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-chloro-3-(substituted-amino)quinoxaline.[7]

Protocol 2: Synthesis of 4-chloro[1][2][6]triazolo[4,3-a]quinoxaline

This procedure is based on the multi-step synthesis of triazoloquinoxalines.[11]

-

Step 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline: A mixture of this compound and hydrazine hydrate in ethanol is stirred and heated under reflux. After cooling, the precipitated product is collected by filtration, washed, and dried.[11]

-

Step 2: Cyclization: The 2-chloro-3-hydrazinylquinoxaline intermediate from Step 1 is heated with triethylorthoformate.[11]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the resulting solid product, 4-chloro[1][2][6]triazolo[4,3-a]quinoxaline, is collected by filtration and can be purified by recrystallization.[11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloroquinoxaline Derivative

This protocol outlines a typical Suzuki-Miyaura coupling reaction.[12]

-

Reaction Setup: In a flame-dried Schlenk tube, combine the 2-chloroquinoxaline derivative (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), followed by a degassed solvent such as 1,4-dioxane (B91453) or THF.[12]

-

Reaction Conditions: Heat the reaction mixture to 90-120 °C for 8-12 hours, or until TLC or GC-MS indicates the consumption of the starting material.[12]

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-quinoxaline product.[12]

Conclusion

This compound has unequivocally established itself as a premier scaffold in heterocyclic synthesis.[1] Its predictable reactivity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile toolkit for creating a diverse library of quinoxaline-based compounds.[1][5] The ability to readily construct complex, fused heterocyclic systems further underscores its importance in the fields of drug discovery and materials science.[6] The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this invaluable precursor.

References

- 1. This compound as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. journals.asm.org [journals.asm.org]

The Electrophilic Heart of Quinoxaline Chemistry: A Technical Guide to 2,3-Dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the electrophilic nature of 2,3-dichloroquinoxaline (DCQX), a pivotal building block in modern organic and medicinal chemistry. The inherent electron deficiency of the quinoxaline (B1680401) core, amplified by the inductive effect of two chlorine atoms at the C2 and C3 positions, renders this molecule a highly reactive and versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This document details the reactivity of DCQX with a wide array of nucleophiles, presents structured quantitative data on reaction yields, and provides comprehensive experimental protocols for key transformations. Furthermore, it visualizes reaction workflows and the interaction of quinoxaline derivatives with critical biological signaling pathways, offering a valuable resource for professionals engaged in the synthesis of novel therapeutic agents and functional materials.

Introduction: The Electrophilic Character of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The remarkable utility of this scaffold is largely accessible through the strategic functionalization of its core structure. This compound (DCQX) has emerged as a cornerstone intermediate in this field due to its pronounced electrophilic character.

The pyrazine (B50134) ring of the quinoxaline system is inherently electron-deficient. The addition of two strongly electronegative chlorine atoms at the 2- and 3-positions further depletes the electron density of the heterocyclic ring, making these positions exceptionally susceptible to attack by nucleophiles.[1][4] This reactivity makes DCQX an ideal partner for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, and often stepwise, introduction of a diverse range of functional groups.[5] This versatility enables the construction of vast libraries of mono- and di-substituted quinoxaline derivatives for structure-activity relationship (SAR) studies in drug discovery.[1]

Reactivity and Scope: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reaction for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This process typically proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

DCQX reacts readily with a wide range of nucleophiles, including:

-

N-Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic), hydrazines, and azoles.[1]

-

O-Nucleophiles: Alcohols, phenols, and alkoxides.[1]

-

S-Nucleophiles: Thiols and thiophenols.[1]

-

C-Nucleophiles: Active methylene (B1212753) compounds and organometallic reagents.[1]

A key advantage of using DCQX is the ability to control the degree of substitution. By carefully selecting the stoichiometry of the nucleophile and the reaction conditions (e.g., temperature, solvent, and presence of a base or catalyst), either mono- or di-substituted products can be selectively synthesized.[1][2]

Quantitative Data on SNAr Reactions

The following tables summarize representative yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: Reactions with N-Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Hydrazine hydrate | Ethanol, 70°C, 6h | 2-Hydrazino-3-chloroquinoxaline | - (Used in situ) | [7] |

| Piperidine | Ethanol, 70°C, 6h | 2-Chloro-3-(piperidin-1-yl)quinoxaline | - (Used in situ) | [7] |

| Morpholine | Ethanol, 70°C, 6h | 4-(3-Chloroquinoxalin-2-yl)morpholine | - (Used in situ) | [7] |

| 4-Aminophenol | Microwave irradiation, high temperature | 4-((3-Chloroquinoxalin-2-yl)amino)phenol | Good | [1] |

| Substituted Anilines | AlCl₃ catalyst | 2-(N-arylamino)-3-chloroquinoxalines | Good | [8] |

Table 2: Reactions with O-Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Phenols | K₂CO₃, DMF | 2-Chloro-3-phenoxyquinoxalines | Good | [1] |

| Propargylic alcohols | Formation of alkoxide | Mono- and di-substituted products | Good | [1] |

| Methanol | Phase transfer catalyst (TEBAC), rt | 2-Chloro-3-methoxyquinoxaline | - | [9] |

Table 3: Reactions with S-Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Thiourea | Ethanol, reflux; then NaOH(aq) | 2,3-Quinoxalinedithiol | 80-85 | [10][11] |

| Sodium hydrogen sulfide | Ethanol, reflux | 2,3-Quinoxalinedithione | 86 | [12] |

| Alkyl thiols | Base (e.g., K₂CO₃), DMF | 2,3-Bis(alkylthio)quinoxalines | - | [5] |

Experimental Protocols

Synthesis of this compound (DCQX)

This protocol describes the preparation of the starting material, this compound, from quinoxaline-2,3(1H,4H)-dione.

Materials:

-

Quinoxaline-2,3(1H,4H)-dione (5.00 g)

-

Phosphorus oxychloride (POCl₃, 20 mL)

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (20 mL).[5]

-

Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, carefully distill off the excess POCl₃ under vacuum.[5]

-

Quench the reaction mixture by slowly pouring it onto ice-cold water with vigorous stirring.[5]

-

Collect the resulting off-white solid by filtration under vacuum to yield this compound.[5]

Synthesis of 2-Alkanamino-3-chloroquinoxalines (General Procedure)

This protocol outlines the mono-substitution of DCQX with primary or secondary amines.

Materials:

-

This compound (1 equivalent)

-

Primary or secondary amine (1 equivalent)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of the desired amine to the solution.

-

Heat the reaction mixture at 70 °C for 6 hours.[7]

-

The resulting 2-alkanamino-3-chloroquinoxaline can often be used in situ for subsequent reactions without isolation.[7]

Synthesis of Symmetrically Substituted 2,3-Bis(alkylthio)quinoxalines

This protocol describes the di-substitution of DCQX with alkyl thiols.

Materials:

-

This compound (1 equivalent)

-

Alkyl thiol (2 equivalents)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, Ethanol)

Procedure:

-

Dissolve this compound in the chosen solvent.[4]

-

Add the base, followed by the dropwise addition of the alkyl thiol (2 equivalents).[4]

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.[4]

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.[4]

Biological Relevance: Quinoxaline Derivatives as Kinase Inhibitors

Quinoxaline derivatives synthesized from DCQX have shown significant promise as inhibitors of key signaling pathways implicated in diseases like cancer.[4][13] Dysregulation of pathways such as the PI3K/Akt/mTOR and GSK-3β signaling cascades is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[13][14]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][15] Its overactivation is common in many cancers.[16] Certain quinoxaline derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[10][13]

Inhibition of the GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[12][14] Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.[14] Novel quinoxaline derivatives have been synthesized and identified as potent inhibitors of GSK-3β.[3][14]

Conclusion

This compound stands as a testament to the power of activating a heterocyclic core to unlock a vast chemical space. Its pronounced electrophilicity at the C2 and C3 positions facilitates a rich and diverse chemistry, primarily through nucleophilic aromatic substitution. The ability to control the substitution pattern allows for the rational design and synthesis of complex quinoxaline derivatives. The demonstrated success of these derivatives as potent kinase inhibitors underscores the importance of DCQX in modern drug discovery and development. This guide provides a foundational resource for researchers aiming to leverage the unique reactivity of this compound to create novel molecules with significant therapeutic and technological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. rsc.org [rsc.org]

- 12. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

CAS number and basic properties of 2,3-dichloroquinoxaline.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,3-dichloroquinoxaline, a key building block in organic synthesis and pharmaceutical development. It covers its fundamental properties, detailed experimental protocols for its synthesis, and its applications, particularly in the creation of novel therapeutic agents.

Core Properties of this compound

This compound, identified by the CAS Registry Number 2213-63-0, is a dichlorinated quinoxaline (B1680401) derivative.[1][2] It presents as a gray or light yellow to off-white solid and is characterized by its insolubility in water.[1][3][4] This compound is a versatile precursor in the synthesis of a wide range of quinoxaline derivatives due to the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution.[5][6][7]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2213-63-0 | [1][2] |

| Molecular Formula | C8H4Cl2N2 | [1][2] |

| Molecular Weight | 199.03 g/mol | [1] |

| Melting Point | 151-154 °C | [5] |

| Appearance | Gray solid; light yellow to off-white powder | [1][3][4] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and ethyl acetate | [1][3] |

Synthesis and Reactions

This compound is a critical intermediate for synthesizing a variety of mono- and di-substituted quinoxalines. Its chemical reactivity makes it a valuable scaffold in the development of compounds with potential anticancer and antimicrobial activities.[8] The quinoxaline structure itself is found in numerous compounds with significant pharmacological properties, including anti-cancer, anti-microbial, anti-viral, and anti-inflammatory activities.[9]

Experimental Protocols

Synthesis of this compound from Quinoxaline-2,3(1H,4H)-dione:

This protocol outlines a common laboratory-scale synthesis of this compound.

-

Materials:

-

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[10][11]

-

Reaction progress should be monitored using Thin Layer Chromatography (TLC).[10][11]

-

Upon completion, the excess phosphorus oxychloride is removed by distillation under vacuum.[11]

-

The reaction mixture is then carefully quenched with ice-cold water.[11]

-

The resulting off-white solid precipitate is collected by filtration using a Buchner funnel under vacuum to yield this compound.[10][11]

-

Nucleophilic Aromatic Substitution Reaction with Hydrazine (B178648) Hydrate (B1144303):

This protocol demonstrates a typical substitution reaction where the chlorine atoms are displaced.

-

Materials:

-

This compound (10.0 g)

-

Hydrazine hydrate (10.0 g, 0.22 mol)

-

Ethanol (B145695) (200 mL)[3]

-

-

Procedure:

-

In a dry 500 mL reaction flask, dissolve this compound and hydrazine hydrate in ethanol.[3]

-

Stir the reaction mixture at 25 °C for 16 hours.[3]

-

After the reaction is complete, the precipitate is collected by filtration.[3]

-

The solid is washed with anhydrous ethanol and dried under vacuum to obtain the final product.[3]

-

Applications in Drug Development

The versatility of this compound stems from the two reactive chlorine atoms which can be readily displaced through nucleophilic substitution and cross-coupling reactions.[9] This allows for the introduction of various functional groups to create libraries of quinoxaline derivatives for biological screening.[9] These derivatives are investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents.[3][8] The compound serves as a foundational scaffold for the synthesis of novel drug candidates.[6]

Diagrams

References

- 1. This compound | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [guidechem.com]

- 4. This compound 2213-63-0 - Zhejiang Taizhou Shengfeng Chemical Co., Ltd. [zjsfchem.com]

- 5. This compound | 2213-63-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Quinoxaline Chemistry for Drug Discovery Professionals

An In-depth Overview of the Synthesis, Reactivity, and Biological Applications of the Quinoxaline (B1680401) Scaffold

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene (B151609) and pyrazine (B50134) ring, has garnered significant attention in medicinal chemistry. Its versatile synthesis and broad spectrum of biological activities have established it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of quinoxaline chemistry, tailored for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, characteristic reactions, and diverse pharmacological applications, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Synthetic Strategies for Quinoxaline Derivatives

The construction of the quinoxaline core and its subsequent functionalization are pivotal to exploring its therapeutic potential. The most classical and widely adopted method involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1][2] However, numerous modern catalytic systems have been developed to improve yields, shorten reaction times, and enhance the overall efficiency and environmental friendliness of these syntheses.[3][4][5]

Data Presentation: Synthesis of Quinoxaline Derivatives

The following table summarizes the reaction yields for the synthesis of various quinoxaline derivatives using different catalytic methods. This allows for a clear comparison of the efficiency of each approach.

| Entry | o-phenylenediamine (B120857) Derivative | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | o-phenylenediamine | Benzil (B1666583) | CrCl₂·6H₂O | Ethanol (B145695) | 36 min | 92 | [3] |

| 2 | o-phenylenediamine | Benzil | PbBr₂ | Ethanol | 45 min | 94 | [3] |

| 3 | o-phenylenediamine | Benzil | CuSO₄·5H₂O | Ethanol | 55 min | 90 | [3] |

| 4 | o-phenylenediamine | Benzil | AlCuMoVP | Toluene | 120 min | 92 | [6] |

| 5 | 4,5-dimethyl-1,2-phenylenediamine | Benzil | Iodine | Acetonitrile | 30 min | 95 | [4] |

| 6 | o-phenylenediamine | Glyoxal | Ni-nanoparticles | Acetonitrile | - | - | [4] |

| 7 | 3,4-diaminobenzoic acid | 4,4'-Dimethoxybenzil | 5% HOAc | - | 60 min | 86 | [7] |

Experimental Protocols: Key Syntheses

Synthesis of 2,3-Diphenylquinoxaline (B159395) [1]

This protocol describes the classical synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

-

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

-

-

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

-

Iodine-Catalyzed Synthesis of a Functionalized Quinoxaline [1]

This protocol details a more modern and efficient synthesis using a catalyst.

-

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

α-Hydroxy Ketone (1 mmol)

-

Iodine (I₂) (20 mol%)

-

Dimethyl Sulfoxide (DMSO) (3 mL)

-

-

Procedure:

-

Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

-

Add DMSO to the mixture.

-

Heat the reaction at 100 °C, monitoring its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable range of pharmacological activities, making them highly attractive for drug discovery. Their applications span from anticancer and antimicrobial to antiviral and anti-inflammatory agents.[2]

Anticancer Activity

Many quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]

Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected quinoxaline derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound IV | Prostate (PC-3) | 2.11 | [8] |

| Compound VIIIc | Colon (HCT116) | 2.5 | [8] |

| Compound XVa | Colon (HCT116) | 4.4 | [8] |

| Compound XVa | Breast (MCF-7) | 5.3 | [8] |

| FQ | Breast (MDA-MB-231) | < 16 | [8] |

| 26e | - | 30.17 nM (ASK1 inhibition) | [9] |

Experimental Protocol: MTT Assay for Cell Viability [10][11]

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test quinoxaline compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound solutions to the respective wells. Include untreated cells (vehicle control) and a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and quinoxaline derivatives have shown significant promise in this area.[12]

Data Presentation: In Vitro Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinoxaline derivatives against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2d | Escherichia coli | 8 | [13] |

| 3c | Escherichia coli | 8 | [13] |

| 2d | Bacillus subtilis | 16 | [13] |

| 3c | Bacillus subtilis | 16 | [13] |

| 4 | Bacillus subtilis | 16 | [13] |

| 6a | Bacillus subtilis | 16 | [13] |

| 10 | Candida albicans | 16 | [13] |

| 10 | Aspergillus flavus | 16 | [13] |

Experimental Protocol: MIC Determination by Broth Microdilution [12][14]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Quinoxaline compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Standardized bacterial suspension (0.5 McFarland standard)

-

-

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in MHB in a 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the compound. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which quinoxaline derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16] Certain quinoxaline derivatives, such as PX-866 and PKI-587, have been identified as potent dual inhibitors of PI3K and mTOR.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. rjptonline.org [rjptonline.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Mono- and Di-substituted Quinoxalines from 2,3-Dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous therapeutic agents.[1][2] Their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has established them as a focal point in medicinal chemistry.[1][2][3][4] The versatile 2,3-dichloroquinoxaline (DCQX) scaffold is a key starting material, allowing for the synthesis of a diverse library of mono- and di-substituted quinoxalines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6][7] This document provides detailed protocols, quantitative data, and workflow visualizations for the synthesis of these valuable compounds.

The reactivity of the two chlorine atoms on the DCQX core enables chemists to introduce a variety of nucleophiles, leading to either mono- or di-substituted products with a high degree of control.[5][6] The ability to selectively functionalize the C2 and/or C3 positions is crucial for conducting structure-activity relationship (SAR) studies in drug discovery.[8]

I. Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary method for substituting the chlorine atoms of this compound is through nucleophilic aromatic substitution (SNAr). This reaction proceeds without the need for metal catalysts and is effective with a range of N-, O-, and S-based nucleophiles.[6][7] Selectivity for mono- versus di-substitution can often be controlled by modulating reaction stoichiometry, temperature, and time.

General Synthetic Workflow

The synthesis strategy begins with the versatile this compound precursor. Depending on the desired product, reaction conditions are chosen to favor either single or double substitution, leading to a diverse range of functionalized quinoxalines for further application, such as in drug discovery screenings.

Caption: Synthetic workflow for mono- and di-substitution of DCQX.

Experimental Protocols

Protocol 1: Synthesis of Mono-amino Substituted Quinoxaline This protocol details the synthesis of 2-amino-3-chloroquinoxaline derivatives.

-

Materials: this compound (DCQX), primary or secondary amine (e.g., aniline, piperidine), ethanol (B145695) or N,N-dimethylformamide (DMF), triethylamine (B128534) (Et₃N).

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the desired amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 2-amino-3-chloroquinoxaline derivative.[9]

-

Protocol 2: Synthesis of Di-substituted (Symmetrical) Quinoxaline with Thiols This protocol is for the synthesis of symmetrical 2,3-bis(thio)quinoxalines.

-

Materials: this compound (DCQX), thiol (e.g., thiophenol), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of the desired thiol (2.2 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.[8]

-

Once the reaction is complete, pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted quinoxaline.[10]

-

Quantitative Data for SNAr Reactions

The yields of SNAr reactions on this compound are highly dependent on the nucleophile and reaction conditions. The following table summarizes representative data.

| Entry | Nucleophile | Product Type | Solvent | Base | Conditions | Yield (%) |

| 1 | Aniline | Mono-amino | Ethanol | Et₃N | Reflux, 6h | ~85 |

| 2 | Piperidine | Mono-amino | Ethanol | - | RT, 4h | ~90 |

| 3 | Thiophenol | Di-thio | DMF | K₂CO₃ | RT, 3h | 90-98[8] |

| 4 | Benzyl Mercaptan | Di-thio | Acetonitrile | Et₃N | Reflux | 85-95[8] |

| 5 | Phenol | Mono-oxy | DMF | NaH | 80°C | 70-85[8] |

| 6 | Hydrazine Hydrate | Mono-hydrazinyl | Ethanol | - | Reflux, 3h | ~75[3] |

Note: Yields are approximate and can vary based on specific substrate and slight variations in reaction conditions.

II. Synthesis via Palladium-Catalyzed Cross-Coupling

For the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[11][12][13] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of aryl, amino, and alkynyl groups, respectively, onto the quinoxaline core.[11][14][15] These methods are particularly useful for creating asymmetrically substituted quinoxalines by first performing a selective SNAr reaction, followed by a cross-coupling reaction on the remaining C-Cl bond.

Experimental Protocols

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation This protocol describes the synthesis of 2-aryl-3-substituted-quinoxalines from a 2-chloro-3-substituted precursor.

-

Materials: 2-Chloro-3-substituted-quinoxaline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₃PO₄, 2.0 eq), and solvent (e.g., 1,4-dioxane).[11]

-

Procedure:

-

In a flame-dried Schlenk tube, combine the 2-chloro-3-substituted-quinoxaline, arylboronic acid, and base.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon).

-

Add the palladium catalyst and solvent under the inert atmosphere.

-

Heat the reaction mixture to 90-120 °C for 8-12 hours, monitoring by TLC.[11]

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation This protocol allows for the coupling of amines with a 2-chloro-3-substituted quinoxaline.

-

Materials: 2-Chloro-3-substituted-quinoxaline (1.0 eq), amine (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), strong base (e.g., sodium tert-butoxide, 1.4 eq), and anhydrous toluene.[11]

-

Procedure:

-

In a glovebox, charge a vial with the 2-chloro-3-substituted-quinoxaline, amine, base, palladium precatalyst, and ligand.

-

Seal the vial and add anhydrous toluene.

-

Stir and heat the reaction mixture at 100-110 °C for 12-24 hours.[11]

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 2-amino-3-substituted-quinoxaline.[11]

-

Quantitative Data for Cross-Coupling Reactions

The following table provides representative yields for Suzuki-Miyaura coupling reactions with a chloroquinoxaline substrate.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90[11] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 85 |